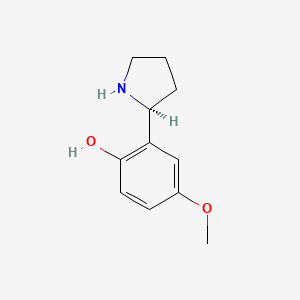
2-(Mercaptomethyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Mercaptomethyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with a mercaptomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(mercaptomethyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations. For instance, cyclopropanecarboxylic acid can be synthesized by the hydrolysis of cyclopropyl cyanide . The mercaptomethyl group can be introduced through thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize robust catalysts and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Mercaptomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Mercaptomethyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(mercaptomethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with active site residues, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
2-Methylcyclopropanecarboxylic acid: Similar structure but lacks the mercaptomethyl group.
Cyclopropanecarboxylic acid: The parent compound without any substituents.
2-Mercaptomethyl-thiazolidines: Compounds with similar sulfur-containing groups but different ring structures.
Uniqueness: 2-(Mercaptomethyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the mercaptomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H8O2S |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2-(sulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-3(4)2-8/h3-4,8H,1-2H2,(H,6,7) |
InChI Key |
XVQVIJYXHSGVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
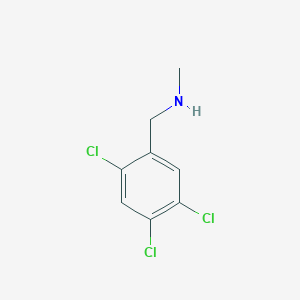
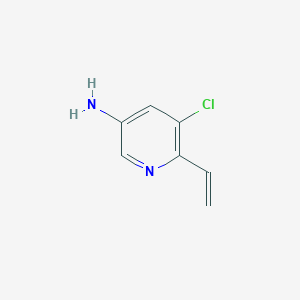
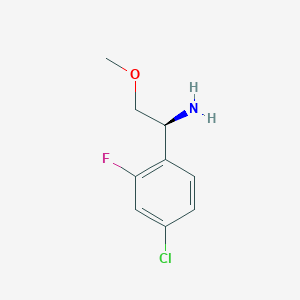
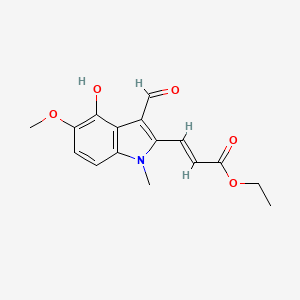

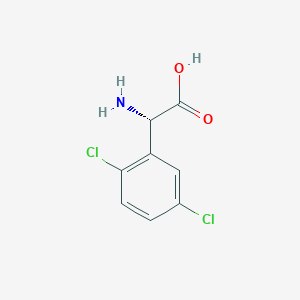
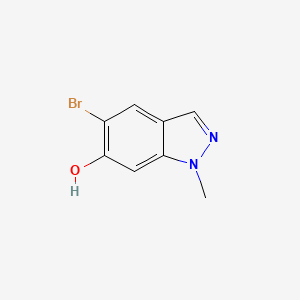
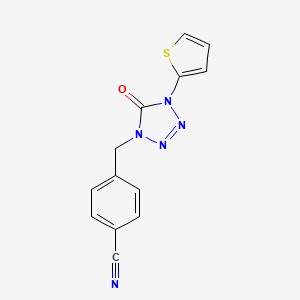


![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
